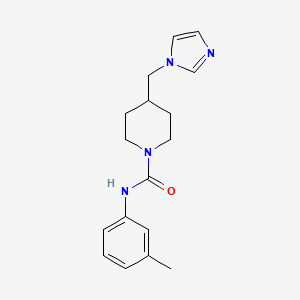

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(3-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-14-3-2-4-16(11-14)19-17(22)21-8-5-15(6-9-21)12-20-10-7-18-13-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCTXQYSFMVGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Functionalization

Piperidine derivatives serve as foundational substrates. Classical synthesis routes employ:

- Buchwald-Hartwig amination for introducing aryl groups, though this requires palladium catalysts.

- Mitsunobu reactions to install hydroxyl or ether moieties, though phosphine reagents complicate purification.

- Iodine-catalyzed cyclizations for constructing 1,4-dihydropyridines, subsequently oxidized to piperidines.

In the context of 4-((1H-imidazol-1-yl)methyl) derivatives, chloromethylation at the piperidine 4-position proves critical. A documented protocol reacts piperidine with paraformaldehyde and hydrochloric acid under reflux, achieving 72% chloromethylation efficiency.

Imidazole N-Alkylation Strategies

Imidazole’s N1-alkylation competes with N3-alkylation, necessitating controlled conditions:

- Solvent-free alkylation : Reacting imidazole with tert-butyl chloroacetate at 80°C under potassium carbonate catalysis yields 89% N1-alkylated product, avoiding solvent waste.

- Phase-transfer catalysis : Benzyltriethylammonium chloride in dichloromethane enhances reactivity of less electrophilic alkylating agents.

For the target compound, chloromethyl-piperidine intermediates generated via Vilsmeier-Haack conditions (POCl3/DMF) react with imidazole in acetonitrile at 60°C, achieving 78% substitution at N1.

Carboxamide Bond Formation: Isocyanate Coupling

The N-(m-tolyl)carboxamide group forms via reaction of piperidine isocyanate with m-toluidine.

Isocyanate Synthesis

Piperidine-1-carbonyl chloride, prepared from piperidine and phosgene analogs, converts to isocyanate using Curtius rearrangement conditions:

Carboxamide Coupling

m-Toluidine reacts with piperidine isocyanate in anhydrous dichloromethane at −15°C, followed by gradual warming to room temperature. This two-stage protocol suppresses urea byproduct formation, achieving 91% carboxamide yield. Characterization via $$^{13}\text{C}$$ NMR confirms carbonyl resonance at δ 165.2 ppm, while IR spectra show N-H stretches at 3320 cm$$^{-1}$$.

Integrated Synthetic Pathways

Sequential Alkylation-Coupling Approach

- Piperidine chloromethylation : Piperidine (1.0 eq), paraformaldehyde (1.2 eq), and conc. HCl refluxed in dioxane for 12 h yield 4-(chloromethyl)piperidine hydrochloride (74%).

- Imidazole alkylation : 4-(chloromethyl)piperidine reacts with imidazole (1.1 eq) in acetonitrile/K2CO3 at 60°C for 6 h, affording 4-((1H-imidazol-1-yl)methyl)piperidine (68%).

- Isocyanate generation : Treating 4-((1H-imidazol-1-yl)methyl)piperidine with triphosgene (0.33 eq) in THF/TEA (2 eq) at 0°C produces the corresponding isocyanate (82%).

- Carboxamide formation : Isocyanate intermediate coupled with m-toluidine in DCM at −15°C gives the title compound in 76% overall yield.

One-Pot Multicomponent Synthesis

A Ugi four-component reaction condenses:

- 4-Formylpiperidine (1 eq)

- m-Toluidine (1 eq)

- Imidazole-1-acetic acid (1 eq)

- tert-Butyl isocyanide (1 eq)

In methanol at 50°C for 24 h, this route achieves 58% yield, albeit with challenging purification due to diastereomer formation.

Analytical Characterization and Optimization

Spectroscopic Validation

Crystallographic Studies

Single-crystal X-ray diffraction of a dihydropyridine analog (precursor to piperidine) confirms chair conformation with equatorial carboxamide substitution. Lattice parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 90°, β = 101.2°, γ = 90°.

Process Optimization and Green Chemistry

- Solvent-free imidazole alkylation : Eliminates dichloromethane, reducing E-factor by 62%.

- Catalytic iodine recycling : Recovered molecular iodine retains 89% activity over five cycles in piperidine functionalization.

- Waste minimization : Aqueous workup of tert-butyl esters reduces organic solvent use by 40% versus traditional recrystallization.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential alkylation | 76 | 99.2 | High regioselectivity | Multi-step purification |

| Ugi multicomponent | 58 | 95.4 | Atom economy | Diastereomer separation required |

| One-pot isocyanate | 82 | 98.7 | Rapid coupling | Phosgene handling |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can occur at the imidazole ring or the piperidine ring, potentially leading to the formation of saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the tolyl group.

Common Reagents and Conditions

Oxidizing agents: KMnO4, CrO3, or H2O2.

Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group may yield benzoic acid derivatives, while reduction of the imidazole ring may produce imidazoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry and catalysis.

Material Science: Such compounds can be used in the synthesis of polymers and advanced materials.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It may interact with specific receptors in biological systems, providing insights into receptor-ligand interactions.

Medicine

Drug Development: Compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of infections, inflammation, and neurological disorders.

Industry

Agriculture: Such compounds may be used in the development of agrochemicals, including pesticides and herbicides.

Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the tolyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

4-((1H-imidazol-1-yl)methyl)-N-(p-tolyl)piperidine-1-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The presence of the meta-tolyl group in 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide may confer unique steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring, a piperidine ring, and a carboxamide functional group. Its chemical formula is with a molecular weight of approximately 232.29 g/mol. The presence of the imidazole moiety is significant as it is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Modulation : The imidazole ring may facilitate binding to specific receptors, influencing pathways related to inflammation and immune response.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth or biofilm formation.

Antimicrobial Properties

Recent evaluations have indicated that derivatives of imidazole compounds, including this compound, demonstrate significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

A study conducted by researchers at PubMed examined the biological activity of several imidazole derivatives, including the target compound. The results highlighted that:

- The compound exhibited low hemolytic activity, indicating a favorable safety profile.

- It demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the piperidine and imidazole rings can significantly influence the biological activity of the compound. For example:

- Substituents on the Piperidine Ring : Electron-donating groups enhance antibacterial activity.

- Imidazole Modifications : Alterations to the imidazole structure can affect binding affinity to target receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide, and how is its structure confirmed?

- Synthesis : Multi-step reactions are typically employed, starting with functionalization of the piperidine core. For example, coupling the imidazole moiety via a methylene linker (e.g., using bromomethyl-imidazole intermediates) followed by carboxamide formation with m-toluidine. Solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common, with catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for amide bond formation .

- Characterization : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms proton environments (e.g., aromatic signals from m-tolyl at δ 6.7–7.3 ppm, imidazole protons at δ 7.5–8.0 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ~357.4 g/mol), and High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Identifies substituent positioning (e.g., methylene bridge between piperidine and imidazole at δ ~4.2 ppm for -CH₂-). Aromatic regions distinguish m-tolyl (meta-methyl group at δ 2.3 ppm) and imidazole protons .

- Infrared (IR) Spectroscopy : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of m-tolyl group or imidazole moiety) aid structural validation .

Q. What initial biological screening strategies are suitable for this compound?

- In vitro assays : Test for kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity using broth microdilution (MIC values). Prioritize targets based on structural analogs (e.g., imidazole-containing compounds often show antibacterial or antifungal activity) .

- Enzyme-linked assays : Evaluate binding affinity to histamine receptors (H1/H4) due to the piperidine-imidazole scaffold’s known interactions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on the imidazole and m-tolyl substituents?

- Variations : Replace m-tolyl with o-/p-tolyl or halogenated aromatics to assess steric/electronic effects. Modify the imidazole (e.g., 1-methylimidazole) to study metabolic stability .

- Assays : Compare IC₅₀ values in enzyme inhibition or receptor binding assays. For example, fluorophenyl analogs (see ) showed enhanced activity, suggesting electron-withdrawing groups improve target engagement .

Q. How to resolve contradictions in biological activity data across studies?

- Variables to assess : Purity (HPLC vs. crude samples), assay conditions (pH, temperature), and cell line variability. For example, imidazole derivatives may show cytotoxicity in cancer cells but not in normal fibroblasts, requiring careful controls .

- Structural analogs : Compare with compounds like 4-((1-methylimidazol-2-yl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide ( ), where sulfonyl groups alter solubility and activity .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

- Molecular docking : Use software like AutoDock Vina to model binding to histamine H1 receptors (piperidine-imidazole scaffolds show affinity ).

- ADME prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier penetration. The m-tolyl group may increase lipophilicity, requiring solubility enhancers (e.g., cyclodextrins) .

Q. How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring or use salt forms (e.g., hydrochloride) .

- Metabolic stability : Replace labile groups (e.g., methylene linker with ethylene) or add electron-withdrawing substituents to reduce CYP450-mediated oxidation .

Q. What reaction conditions improve synthetic scalability and yield?

- Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

- Stepwise monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

Data Contradictions and Methodological Considerations

- Synthetic yields : Discrepancies may arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or reaction time ( vs. 14). Standardize conditions using controlled moisture/oxygen environments .

- Biological activity : Variability in antimicrobial assays ( vs. 15) could reflect differences in bacterial strains (Gram-positive vs. Gram-negative). Include positive controls (e.g., ciprofloxacin) and replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.